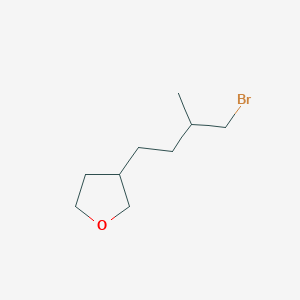

3-(4-Bromo-3-methylbutyl)oxolane

Description

3-(4-Bromo-3-methylbutyl)oxolane is a brominated oxolane (tetrahydrofuran) derivative characterized by a five-membered oxygen-containing heterocyclic ring substituted with a 4-bromo-3-methylbutyl chain at the 3-position. The oxolane ring is a common structural motif in bioactive compounds, such as muscarine and nucleoside analogs, due to its stability and ability to participate in hydrogen bonding interactions . For example, 2-(4-Bromo-3-methylbutyl)oxolane (a positional isomer) is commercially available (CAS 1339246-90-0) and shares structural parallels, differing only in the substitution position of the bromoalkyl chain .

Key properties inferred from analogous compounds include:

Properties

Molecular Formula |

C9H17BrO |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

3-(4-bromo-3-methylbutyl)oxolane |

InChI |

InChI=1S/C9H17BrO/c1-8(6-10)2-3-9-4-5-11-7-9/h8-9H,2-7H2,1H3 |

InChI Key |

APBMXMPXZOVBGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CCOC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylbutyl)oxolane typically involves the bromination of 3-methylbutyl oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of 3-(4-Bromo-3-methylbutyl)oxolane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylbutyl)oxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Elimination: Potassium hydroxide (KOH) in ethanol.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products Formed

Substitution: Formation of 3-(4-Hydroxy-3-methylbutyl)oxolane or 3-(4-Amino-3-methylbutyl)oxolane.

Elimination: Formation of 3-methylbut-3-en-1-yl oxolane.

Oxidation: Formation of 3-(4-Hydroxy-3-methylbutyl)oxolane or 3-(4-Oxo-3-methylbutyl)oxolane.

Scientific Research Applications

3-(4-Bromo-3-methylbutyl)oxolane is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.

Material Science: Employed in the synthesis of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylbutyl)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

Positional Isomers: 2-(4-Bromo-3-methylbutyl)oxolane

- Structural difference : The bromoalkyl chain is attached at the 2-position of the oxolane ring instead of the 3-position.

- Implications: The substitution position can influence steric effects and electronic distribution.

Halogenated Oxolane Derivatives

- 3-(5-Bromothiophene-2-carbonyl)oxolane (CAS 7015-39-6): Features a brominated thiophene ring conjugated to the oxolane via a carbonyl group.

- (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane (CAS 915095-89-5): Contains a bromochlorophenyl group, highlighting the versatility of halogen placement in modulating bioactivity and lipophilicity .

Physicochemical Properties

- Water solubility : Oxolane derivatives with polar substituents (e.g., hydroxyl groups) exhibit higher water solubility. However, the hydrophobic bromoalkyl chain in 3-(4-Bromo-3-methylbutyl)oxolane likely reduces solubility compared to unsubstituted tetrahydrofuran (THF), which is fully miscible in water .

- Boiling point : THF has a boiling point of 66°C, but brominated analogs like 3-(4-Bromo-3-methylbutyl)oxolane are expected to have higher boiling points due to increased molecular weight and reduced volatility .

Biological Activity

3-(4-Bromo-3-methylbutyl)oxolane, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound is characterized by the presence of a bromine atom and an oxolane ring, which may influence its interaction with biological systems. The structure can be represented as follows:

Biological Activity Overview

Research indicates that 3-(4-Bromo-3-methylbutyl)oxolane exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 3-(4-Bromo-3-methylbutyl)oxolane. For instance, related compounds have demonstrated significant inhibitory effects against breast cancer cell lines, such as MDA-MB-231 and MCF-7. These studies often focus on their mechanisms of action, including apoptosis induction and enzyme inhibition.

Case Study: Inhibition of Carbonic Anhydrase IX

A notable study evaluated the inhibitory effects of various derivatives on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. The results are summarized in the following table:

| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |

|---|---|---|

| 4e | 0.011 | 3.92 |

| 4g | 0.017 | 1.55 |

| 4h | 0.026 | 2.19 |

The compound 4e exhibited the highest selectivity for CA IX over CA II, indicating its potential as a targeted anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, 3-(4-Bromo-3-methylbutyl)oxolane has shown promise in antimicrobial applications. Compounds derived from similar structures have been tested for their efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of several compounds against Staphylococcus aureus (S. aureus). The results indicated significant inhibition at concentrations around 50 μg/mL:

| Compound | % Inhibition against S. aureus |

|---|---|

| 4e | 80.69% |

| 4g | 69.74% |

| 4h | 68.30% |

These findings suggest that derivatives of 3-(4-Bromo-3-methylbutyl)oxolane may serve as effective antibacterial agents .

Mechanistic Insights

The mechanism by which 3-(4-Bromo-3-methylbutyl)oxolane exerts its biological activity involves several pathways:

- Apoptosis Induction : Compounds similar to this oxolane have been shown to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity.

- Enzyme Inhibition : The inhibition of specific enzymes like CA IX contributes to decreased tumor growth and enhanced selectivity against cancer cells.

- Antibacterial Mechanisms : The disruption of bacterial growth through enzyme inhibition is a key feature of its antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.